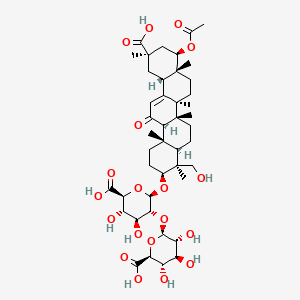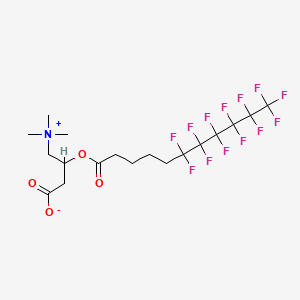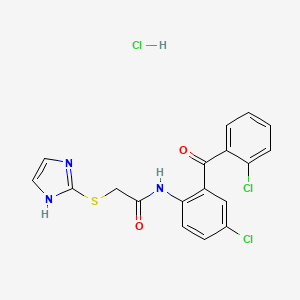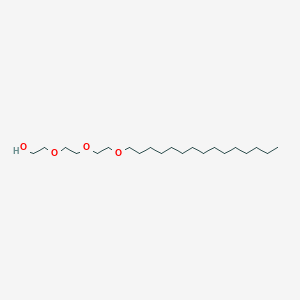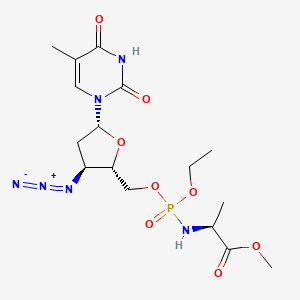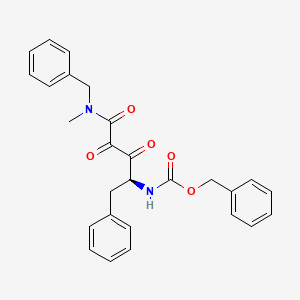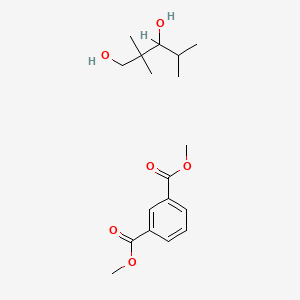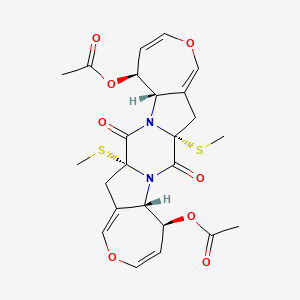
Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II) is a coordination compound that involves zinc as the central metal ion. Coordination compounds are known for their diverse structures and applications in various fields such as catalysis, medicine, and materials science. This compound, in particular, features ligands such as alpha-ketoglutarate, chloro, and S-methylmethionine, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II) typically involves the reaction of zinc salts with the respective ligands under controlled conditions. For instance, zinc chloride can be reacted with alpha-ketoglutaric acid and S-methylmethionine in an aqueous medium. The reaction conditions such as pH, temperature, and concentration of reactants are crucial for the successful formation of the desired coordination compound.
Industrial Production Methods
Industrial production of such coordination compounds often involves large-scale reactions in reactors where parameters like temperature, pressure, and mixing are precisely controlled. The purification of the final product may involve crystallization, filtration, and drying processes to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II) can undergo various chemical reactions, including:
Oxidation and Reduction: The zinc center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the coordination sphere can be substituted by other ligands under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the release of ligands.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the course of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a higher oxidation state of zinc, while substitution reactions could result in new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its role in enzyme mimetics and as a model compound for studying metalloenzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II) involves its interaction with molecular targets such as enzymes and cellular components. The zinc ion plays a crucial role in stabilizing the compound and facilitating its interactions. The ligands contribute to the specificity and binding affinity of the compound towards its targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-copper(II)
- Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-nickel(II)
- Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-cobalt(II)
Uniqueness
Compared to similar compounds, Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II) exhibits unique properties due to the specific coordination environment around the zinc ion. The combination of ligands and the central metal ion results in distinct chemical reactivity and biological activity, making it a compound of interest for various applications.
Eigenschaften
CAS-Nummer |
131966-49-9 |
|---|---|
Molekularformel |
C11H20ClNO8SZn |
Molekulargewicht |
427.2 g/mol |
IUPAC-Name |
zinc;2-amino-4-dimethylsulfoniobutanoate;2-oxopentanedioate;hydrate;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.C5H6O5.ClH.H2O.Zn/c1-10(2)4-3-5(7)6(8)9;6-3(5(9)10)1-2-4(7)8;;;/h5H,3-4,7H2,1-2H3;1-2H2,(H,7,8)(H,9,10);1H;1H2;/q;;;;+2/p-2 |
InChI-Schlüssel |
PQYMGBJVASLPFW-UHFFFAOYSA-L |
Kanonische SMILES |
C[S+](C)CCC(C(=O)[O-])N.C(CC(=O)[O-])C(=O)C(=O)[O-].O.Cl.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




